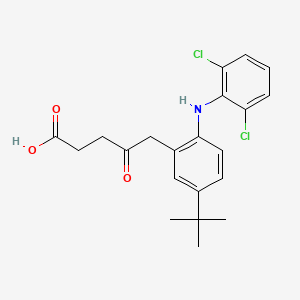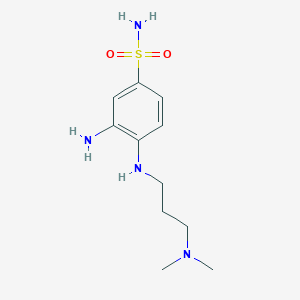
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid is a complex organic compound that features a tert-butyl group, a dichlorophenyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor with tert-butyl halides under basic conditions.
Introduction of the dichlorophenyl group: This step involves the coupling of a dichlorophenylamine with an appropriate intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the pentanoic acid moiety: This can be accomplished through the oxidation of a suitable precursor, such as a primary alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)benzoic acid
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxobutanoic acid
Uniqueness
The uniqueness of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate or active ingredient in different contexts.
Properties
Molecular Formula |
C21H23Cl2NO3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
5-[5-tert-butyl-2-(2,6-dichloroanilino)phenyl]-4-oxopentanoic acid |
InChI |
InChI=1S/C21H23Cl2NO3/c1-21(2,3)14-7-9-18(24-20-16(22)5-4-6-17(20)23)13(11-14)12-15(25)8-10-19(26)27/h4-7,9,11,24H,8,10,12H2,1-3H3,(H,26,27) |
InChI Key |
ZXBDZLISRUNPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)Cl)CC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)






![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)


![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
